4'-(3,3-Dimethyl-1-triazeno)acetophenone
Description
4'-(3,3-Dimethyl-1-triazeno)acetophenone is a synthetic acetophenone derivative characterized by a triazeno group (-N=N-N(CH₃)₂) at the para position of the acetophenone core. The 3,3-dimethyl substitution on the triazeno moiety enhances stability, reducing premature degradation while retaining bioactivity . This compound’s synthesis typically involves diazotization and coupling reactions, leveraging acetophenone’s reactivity as a carbonyl precursor .
Properties
CAS No. |
52416-18-9 |
|---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[4-(dimethylaminodiazenyl)phenyl]ethanone |
InChI |
InChI=1S/C10H13N3O/c1-8(14)9-4-6-10(7-5-9)11-12-13(2)3/h4-7H,1-3H3 |
InChI Key |
ZBVFWULSOYHNON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=NN(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4’-(3,3-Dimethyl-1-triazeno)acetophenone typically involves the reaction of acetophenone derivatives with triazene compounds. One common method includes the reaction of acetophenone with 3,3-dimethyl-1-triazeno in the presence of a catalyst under controlled conditions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
4’-(3,3-Dimethyl-1-triazeno)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
4’-(3,3-Dimethyl-1-triazeno)acetophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-(3,3-Dimethyl-1-triazeno)acetophenone involves its interaction with biological molecules. It can inhibit specific enzymes and disrupt metabolic pathways, leading to its antifeeding and antitumor effects . The molecular targets and pathways involved include cyclic AMP phosphodiesterase and DNA alkylation .
Comparison with Similar Compounds
Comparison with Similar Acetophenone Derivatives
Structural and Functional Group Comparisons
The biological and chemical properties of acetophenone derivatives are heavily influenced by substituents. Below is a comparative analysis of 4'-(3,3-Dimethyl-1-triazeno)acetophenone with structurally similar compounds:
Physicochemical Properties
- Stability: The 3,3-dimethyltriazeno group improves stability over non-alkylated triazenes, though it remains less stable than methoxy or chloro derivatives under acidic conditions .
- Solubility: Polar substituents (-OH, -OCH₃) enhance aqueous solubility, whereas the triazeno group’s hydrophobicity may limit bioavailability without formulation aids .
Research Findings and Data Tables
Table 1: Substituent Effects on Mannich Reaction Yields
Table 2: Cytotoxic Activities of Selected Acetophenones
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